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molecular formula C6H6FN3O2 B3048455 5-Fluoro-3-nitrobenzene-1,2-diamine CAS No. 170098-85-8

5-Fluoro-3-nitrobenzene-1,2-diamine

Cat. No. B3048455
M. Wt: 171.13 g/mol
InChI Key: ZSMCJPBOBDFJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

A solution of 4-fluoro-2,6-dinitroaniline (125 mg, 0.62 mmole) in freshly prepared 6% (NH4)2S (5 mL) and EtOH (5 mL) was refluxed for 30 min, diluted with water (10 mL) and kept at 4° C. for several hours. The precipitate was collected and washed with cold water (2×1 mL), affording 53 mg of 1,2-diamino-4-fluoro-6-nitrobenzene (50%) as red crystals. 1H NMR (CDCl3 : δ3.619 (s, 2H), 5.724 (s, 2H), 6.732 (dd, 1H, J1 =2.4 Hz, J2 =8.4 Hz), 7.403 (dd, 1H, J1 =2.4 Hz, J2 =8.4 Hz).
Quantity
125 mg
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1.CCO>O>[NH2:6][C:5]1[C:4]([N+:12]([O-:14])=[O:13])=[CH:3][C:2]([F:1])=[CH:8][C:7]=1[NH2:9]

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
FC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
(NH4)2S
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
kept at 4° C. for several hours
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with cold water (2×1 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])F)N
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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